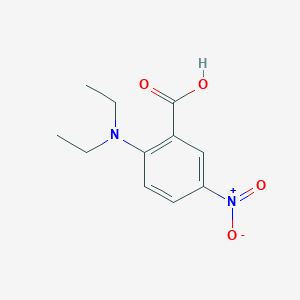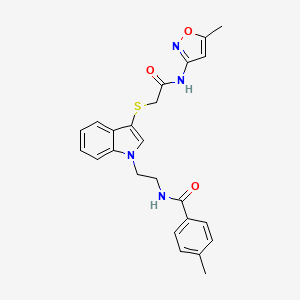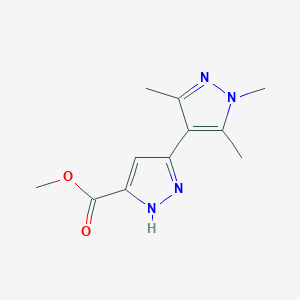![molecular formula C22H17FN4O3S B2496663 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-51-1](/img/structure/B2496663.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide involves multi-step reactions starting from specific precursors such as benzodioxin amines and employing various chemical reagents to introduce the sulfanyl, acetamide, and other functional groups to the molecular framework. Techniques like reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides and utilizing catalytic conditions have been reported (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as 1H NMR, IR, Mass spectra, and sometimes X-ray crystallography. These techniques confirm the successful attachment of functional groups and the overall structural integrity of the synthesized molecules. For example, compounds with the benzodioxane and acetamide moieties were confirmed through spectral data (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
The reactivity of these compounds involves their interaction with various reagents under specific conditions to introduce or modify functional groups. The studies report on the synthesis involving stepwise alkylation, acylation, and reactions with electrophiles to yield compounds with desired properties. The antimicrobial and antifungal activities of some synthesized compounds have been explored, highlighting their potential in medical applications (Abbasi et al., 2020).
Physical Properties Analysis
Physical properties such as melting points, solubility, and stability under various conditions are crucial for understanding the applications and handling of these compounds. While specific details on this compound are not directly reported, related research indicates that synthesized compounds exhibit distinct physical properties based on their molecular structure and substituents (Rehman et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the potential for further functionalization, are integral to understanding the versatility of these compounds. Research has focused on exploring the enzyme inhibitory activities, showcasing their utility in therapeutic contexts, particularly as antibacterial, antifungal, and anti-diabetic agents (Abbasi et al., 2023).
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activities
- The synthesis of similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has been explored for their potential biological activities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and found to exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).
2. Antitumor and Cytotoxicity Assessments
- Compounds structurally similar to this compound have been studied for their antitumor activities. For instance, certain derivatives were synthesized to evaluate their antitumor activity, with some showing effectiveness exceeding that of reference drugs like doxorubicin (Alqasoumi et al., 2009). Another study found that polymethoxylated-pyrazoline benzene sulfonamides, similar in structure, showed promising cytotoxic activities on tumor and non-tumor cell lines and exhibited carbonic anhydrase inhibitory activities (Kucukoglu et al., 2016).
3. Antipsychotic Potential
- Related compounds have been evaluated for their potential as antipsychotic agents. A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally analogous, showed promising antipsychotic profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
4. Computational and Pharmacological Evaluation
- The computational and pharmacological potential of related derivatives, such as 1,3,4-oxadiazole and pyrazole novel derivatives, has been explored. These compounds were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating diverse biological activities (Faheem, 2018).
5. Antibacterial Applications
- Synthesis of N-substituted sulfonamides bearing benzodioxane moiety, similar to the queried compound, has shown potent antibacterial activity against various Gram-negative and Gram-positive strains, indicating its potential as a therapeutic agent (Abbasi et al., 2016).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c23-15-3-1-14(2-4-15)17-12-18-22(24-7-8-27(18)26-17)31-13-21(28)25-16-5-6-19-20(11-16)30-10-9-29-19/h1-8,11-12H,9-10,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZHQPQTVLPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)